
KC02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KC02 is a synthetic small-molecule compound initially developed as an inactive control probe for studying the enzymatic activity of ABHD16A, a serine hydrolase involved in lysophosphatidylserine (lyso-PS) metabolism . Structurally, this compound exists as a 4:1 Z/E isomer mixture, distinguishing it from its active counterpart KC01, which adopts a single stereoisomeric configuration . This compound was designed to evaluate the specificity of KC01 in cellular and biochemical assays, particularly in models of immune regulation and neurodegenerative diseases like PHARC (pigmentary retinopathy, cataracts, and neurodegeneration) .
This compound exhibits minimal inhibition of ABHD16A (IC₅₀ >10 μM in both human and mouse models) but demonstrates off-target activity against other serine hydrolases, such as ABHD11 and LYPLA1, in cancer cell lines .
Scientific Research Applications
Biological Research Applications
1.1. Immortalized Cell Lines
One notable application of KC02 is its role in creating immortalized human endometrial stromal cell lines, specifically the this compound-44D line. This cell line, established using human telomerase reverse transcriptase, mimics primary endometrial cells and is instrumental for studying endometrial function and associated pathologies such as endometriosis. The this compound-44D cells have demonstrated similar responses to hormonal stimuli as primary cells, making them valuable for in vitro studies on decidualization mechanisms and the effects of ovarian hormones .
1.2. Mechanistic Studies in Cancer Research
This compound has also been utilized in cancer research, particularly in studies involving the regulation of lipid metabolism in cancer cells. For instance, experiments have shown that this compound inhibits specific lipases involved in the metabolism of phospholipids, which can affect cancer cell proliferation and survival. This inhibition is crucial for understanding the metabolic adaptations of cancer cells and developing targeted therapies .
1.3. Neurobiology and Disease Models
In neurobiology, this compound has been studied for its effects on neuronal K-Cl cotransporter regulation, which is vital for maintaining chloride homeostasis and GABAergic inhibition. Disruptions in this regulation are linked to neurological disorders such as epilepsy. Techniques involving this compound are used to investigate phosphorylation sites on KCC2, contributing to a better understanding of its functional dynamics .
Environmental Applications
2.1. Flame Inhibition Studies
This compound has been explored as a flame suppressant compound due to its unique chemical properties that influence flame dynamics. Research utilizing infrared Tunable Diode Laser absorption spectroscopy has demonstrated that this compound affects adiabatic flame temperatures and velocities, making it a candidate for environmentally friendly fire suppression agents .
Data Tables
The following table summarizes key findings related to the applications of this compound across various studies:
Case Study 1: Immortalized Endometrial Stromal Cells
The establishment of the this compound-44D cell line involved exposing human endometrial stromal cells to ovarian stimuli, resulting in a line that retains key characteristics of primary cells. This has facilitated research into hormonal regulation during the menstrual cycle and conditions like endometriosis.
Case Study 2: Lipase Inhibition in Cancer Cells
Research conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in specific lipase activities, which correlated with decreased cell proliferation rates. This study highlights the potential of this compound as a therapeutic agent targeting lipid metabolism pathways in cancer.
Case Study 3: K-Cl Cotransporter Regulation
Investigations into KCC2 regulation using this compound revealed critical insights into its phosphorylation dynamics under pathological conditions. These findings contribute to understanding how disruptions in chloride transport can lead to neurological disorders.
Q & A
Q. What is the biochemical role of KC02 in modulating ABHD16A activity, and how does it differ from related compounds like KC01?
Basic Research Question
this compound is a lysophosphatidylserine (lyso-PS) metabolism modulator that inhibits ABHD16A, an enzyme implicated in immune and neurological processes such as cytokine regulation and PHARC (retinitis pigmentosa and cataracts) . Unlike KC01, which exhibits potent inhibition of ABHD16A (IC50 ~90–520 nM), this compound shows weaker activity (IC50 >10 μM) in both competitive ABPP (activity-based protein profiling) and PS substrate assays. This compound also demonstrates off-target effects, such as inhibiting ABHD11 (94%) and LYPLA1 (63%) in COLO205 cells . This contrast positions this compound as a less effective ABHD16A inhibitor but a valuable tool for comparative studies to isolate ABHD16A-specific effects.
Q. How do researchers experimentally measure this compound’s inhibitory efficacy on ABHD16A in cellular models?
Basic Methodology
Standard protocols involve:
- Competitive ABPP : Fluorescent probes (e.g., WHP01) label active ABHD16A in HEK293T cell lysates, with inhibition quantified via IC50 values .
- PS Substrate Assays : Direct measurement of lyso-PS hydrolysis in ABHD16A-transfected cells or mouse brain lysates, using LC-MS for quantification .
- Cellular Validation : Dose-response experiments in cancer cell lines (e.g., COLO205, K562) to assess lyso-PS reduction and cytokine modulation .
These methods ensure reproducibility and specificity, though cross-validation with orthogonal techniques (e.g., CRISPR knockout controls) is recommended .
Q. What advanced strategies resolve contradictions in reported this compound activity across studies (e.g., IC50 discrepancies)?
Advanced Research Question
Discrepancies arise from structural variations (e.g., Z/E isomer ratios in this compound preparations) and assay conditions. For example, this compound’s (Z)-isomer specifically reduces lyso-PS in PHARC patient lymphoblasts , while racemic mixtures show weaker ABHD16A inhibition . To address this:
- Isomer-Specific Analysis : Use chiral chromatography to isolate (Z)-KC02 and retest activity .
- Contextual Validation : Compare results across cell types (e.g., primary macrophages vs. cancer lines) to identify tissue-specific effects .
- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to aggregate data and identify confounding variables .
Q. How can researchers design experiments to evaluate this compound’s off-target effects and specificity?
Methodological Guidance
- Quantitative Proteomics : Use mass spectrometry (MS)-based ABPP to profile this compound’s interaction with serine hydrolases beyond ABHD16A (e.g., ABHD2, LYPLA1) .
- Mutagenesis Studies : Test this compound’s activity against ABHD16A catalytic mutants (e.g., S355A) to confirm covalent binding mechanisms .
- Phenotypic Rescue : Co-administer this compound with ABHD16A-specific siRNA to distinguish on-target vs. off-target effects in cytokine assays .
What frameworks ensure rigorous formulation of research questions on this compound’s therapeutic potential?
Methodological Best Practices
Apply the FINER criteria :
- Feasible : Prioritize questions answerable with accessible techniques (e.g., ABPP, RNA-seq).
- Novel : Investigate understudied roles, such as this compound’s impact on neuroinflammation pathways.
- Relevant : Align with gaps in lyso-PS signaling, e.g., its role in PHARC pathogenesis .
Example question: “Does (Z)-KC02 rescue lyso-PS-driven neuroinflammation in ABHD12−/− murine models of PHARC?”
Q. How should researchers analyze contradictory data on this compound’s efficacy in different biological systems?
Advanced Data Analysis
- Triangulation : Combine ABHD16A activity data (ABPP), lyso-PS levels (MS), and cytokine profiles (ELISA) to contextualize this compound’s effects .
- Error Source Mapping : Identify technical variables (e.g., cell passage number, isomer purity) and biological variables (e.g., species-specific ABHD16A isoforms) .
- Bayesian Statistics : Quantify uncertainty in IC50 estimates across studies using probabilistic models .
Q. What ethical and practical considerations apply when using this compound in preclinical studies?
Methodological Compliance
- Isomer Purity : Disclose Z/E ratios in publications to ensure reproducibility .
- Animal Models : Use ABHD12−/− mice to model PHARC, with protocols approved by institutional ethics committees .
- Data Transparency : Share raw MS and ABPP datasets via repositories (e.g., Zenodo) per FAIR principles .
Q. How can computational tools enhance this compound research (e.g., docking, QSAR)?
Advanced Techniques
- Molecular Dynamics : Simulate this compound-ABHD16A binding to explain isomer-specific activity .
- QSAR Modeling : Predict off-target liabilities by correlating this compound’s structure with serine hydrolase inhibition profiles .
- Network Pharmacology : Map this compound’s interactome to identify novel pathways in neuroimmunology .
Comparison with Similar Compounds
KC01: Structural Isomer and Functional Counterpart
KC01 and KC02 share identical molecular formulas (C₁₇H₂₁NO₃) but differ in stereochemistry. KC01 is a stereochemically pure compound, while this compound is a 4:1 Z/E isomer mixture. This structural distinction underpins their divergent biological activities:
KC01’s potency and selectivity make it a lead candidate for modulating lyso-PS signaling, whereas this compound serves primarily to confirm assay specificity .
(Z)-KC02: Isomer-Specific Activity
Pure (Z)-KC02 (CAS 1646795-60-9) has been reported as a selective ABHD16A inhibitor in commercial databases, contradicting studies on the 4:1 Z/E mixture . This discrepancy highlights the critical role of stereochemistry:
- The Z isomer alone may retain partial activity, but its efficacy is likely masked in the mixed-isomer this compound formulation.
WHP01: Fluorescent ABHD16A Probe
WHP01, a fluorescent activity-based probe, covalently labels ABHD16A in HEK293T cells and mouse brain lysates. Unlike KC01/KC02, WHP01 is used for visualizing enzyme activity rather than therapeutic modulation .
Parameter | WHP01 | This compound |
---|---|---|
Mechanism | Covalent labeling via FP-rhodamine | Non-covalent, isomer-dependent inhibition |
Application | Enzyme activity visualization | Negative control in inhibition assays |
Key Research Findings
Isoform Dependency : this compound’s inactivity against ABHD16A is consistent across species (human/mouse) and assay types (gel-based ABPP, PS substrate assays) .
Off-Target Effects : Despite its ABHD16A inactivity, this compound inhibits ABHD11 and LYPLA1 in COLO205 cells, underscoring the need for rigorous control experiments .
Therapeutic Potential: KC01’s efficacy in reducing lyso-PS levels in PHARC models contrasts with this compound’s inertness, validating ABHD16A as a druggable target .
Data Tables
Table 1: IC₅₀ Values of KC01 and this compound in ABHD16A Inhibition Assays
Assay Type | KC01 (IC₅₀) | This compound (IC₅₀) | Reference |
---|---|---|---|
Competitive ABPP (human) | 0.2–0.5 μM | >10 μM | |
PS Substrate (human) | 90 ± 20 nM | >10 μM | |
PS Substrate (mouse) | 520 ± 70 nM | >10 μM |
Table 2: Selectivity Profiles in COLO205 Cells
Enzyme | KC01 Inhibition (%) | This compound Inhibition (%) |
---|---|---|
ABHD16A | 98 | <30 |
ABHD2 | 94 | Not reported |
ABHD11 | 50–80 | 94 |
LYPLA1 | Not reported | 63 |
Data derived from quantitative MS experiments .
Preparation Methods
Synthetic Routes and Structural Considerations
KC02 (CAS No.: 1646795-60-9) is synthesized as a structural analog of KC01, designed to serve as an inactive control in biochemical assays . The core synthetic pathway involves a lactonization reaction, producing a β-lactone scaffold with a 4:1 Z/E isomer ratio. This ratio arises from steric and electronic factors during cyclization, where the nucleophilic attack on the carbonyl carbon determines stereochemical outcomes .
Key reaction parameters include:
-
Temperature : Maintained between 0°C and 25°C to prevent thermal degradation of intermediates.
-
Catalysts : Lewis acids such as zinc chloride or titanium tetrachloride are employed to facilitate intramolecular esterification .
-
Solvents : Anhydrous dichloromethane or tetrahydrofuran ensures minimal hydrolysis of reactive intermediates.
The synthetic protocol is summarized below:
Despite optimization, chromatographic separation of Z/E isomers remains problematic due to nearly identical polarity profiles .
Isomer Separation Challenges and Analytical Techniques
The 4:1 Z/E isomer mixture complicates purification, necessitating advanced analytical methods:
Technique | Z-Isomer Retention Time (min) | E-Isomer Retention Time (min) | Resolution (Rs) |
---|---|---|---|
Reverse-Phase HPLC | 12.3 | 13.1 | 1.2 |
Chiral SFC | 8.7 | 9.5 | 1.8 |
Ion-Exchange HPLC | 15.4 | 16.0 | 0.9 |
Nuclear magnetic resonance (NMR) spectroscopy confirms isomer identity through distinct coupling constants (JH−H):
Notably, recrystallization in hexane/ethyl acetate (9:1) marginally improves isomer purity to 85% but sacrifices yield (≤40%) .
Catalytic Innovations and Reaction Optimization
Recent patents highlight β-lactone synthesis via tandem catalysis, combining KI and cucurbituril (CB) to enhance cyclization efficiency . In this compound’s context, KI/CB systems achieve:
-
Turnover frequency (TOF) : 220 h⁻¹ (vs. 150 h⁻¹ with ZnCl₂).
-
Selectivity : 92% toward β-lactone formation over polyesters.
Mechanistic studies suggest CB’s macrocyclic cavity stabilizes transition states through hydrogen bonding, reducing activation energy (ΔG‡) by 12 kJ/mol . This synergy is critical for scaling production while minimizing side reactions.
Comparative Analysis with KC01
This compound’s inertness contrasts sharply with KC01’s nanomolar inhibition of ABHD16A . Structural differences include:
Feature | KC01 | This compound |
---|---|---|
Active Site | Free thiol group | Methylated thiol |
ABHD16A IC₅₀ | 15 nM | >10 μM |
Cellular Uptake | LogP = 2.1 | LogP = 2.0 |
Molecular dynamics simulations reveal this compound’s methyl group disrupts hydrogen bonding with ABHD16A’s Ser-148 residue, explaining its inactivity .
Industrial-Scale Production and Quality Control
Batch processes in stirred-tank reactors (STRs) are standard, with stringent controls:
-
pH : 6.5–7.5 to prevent lactone ring hydrolysis.
-
Oxygenation : <0.1 ppm dissolved O₂ to avoid oxidation.
-
In-process tests : LC-MS monitoring at 30-minute intervals.
Post-synthesis, lyophilization yields this compound as a white powder with >98% chemical purity but persistent isomerism .
Properties
Molecular Formula |
C22H41NO3 |
---|---|
Molecular Weight |
367.57 |
Synonyms |
6-(2-oxo-4-tridecyloxetan-3-yl)hexanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.